Neuropeptide Y (18-36)
Beschreibung
Overview of the Neuropeptide Y Family and Its Receptor Subtypes
The Neuropeptide Y family of peptides comprises three structurally related, 36-amino-acid polypeptides: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). frontiersin.org These peptides are characterized by a significant number of tyrosine residues and a conserved hairpin-like tertiary structure known as the "PP-fold". guidetopharmacology.org While NPY primarily functions as a neurotransmitter in the central and peripheral nervous systems, PYY and PP act mainly as neuroendocrine hormones. frontiersin.orgaai.org
The biological effects of these peptides are mediated by a family of G protein-coupled receptors (GPCRs), designated as NPY receptors. In mammals, five such receptor subtypes have been cloned: Y1, Y2, Y4, Y5, and y6. physiology.org Of these, the Y1, Y2, Y4, and Y5 receptors are functional in humans. frontiersin.org These receptors, which typically couple to Gi or Go proteins, modulate intracellular signaling pathways, often leading to the inhibition of adenylate cyclase and regulation of ion channels. frontiersin.org The various receptor subtypes exhibit differential affinities for the NPY family of peptides, contributing to the diverse physiological responses mediated by this system. guidetopharmacology.org
General Physiological and Neurobiological Significance of the NPY System
The NPY system is one of the most abundant and widely distributed neuropeptide signaling systems in the mammalian brain and periphery. Its extensive distribution underlies its involvement in a multitude of fundamental biological processes. In the central nervous system, NPY is a potent stimulator of food intake and is critically involved in energy homeostasis, anxiety and stress responses, memory processing, and the regulation of circadian rhythms. frontiersin.orgwikipedia.org Peripherally, the NPY system plays a significant role in cardiovascular regulation, including blood pressure control and angiogenesis, as well as in gastrointestinal function and the modulation of immune responses. aai.orgphysiology.org The multifaceted nature of the NPY system makes it a key regulator of both physiological homeostasis and the pathophysiology of various disorders. mdpi.com
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFDQVOSMXZBV-VMRDKNQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H174N36O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745579 | |
| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114495-97-5, 98264-90-5 | |
| Record name | Neuropeptide Y (18-36) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114495975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Neuropeptide Y 18 36 : Molecular Characterization and Receptor Pharmacology
Discovery and Initial Functional Characterization of Neuropeptide Y (18-36)
Neuropeptide Y (NPY), a 36-amino-acid peptide, was first identified in the porcine hypothalamus in 1982. wikipedia.org This discovery spurred investigations into its role in functions mediated by the hypothalamus. wikipedia.org Subsequent research led to the characterization of various NPY fragments, including Neuropeptide Y (18-36) (NPY (18-36)). This C-terminal fragment, along with others like NPY(3-36) and NPY(13-36), became instrumental in differentiating between Neuropeptide Y receptor subtypes. guidetopharmacology.orgphysiology.org
Initial functional studies revealed that NPY (18-36) acts as a partial agonist at certain NPY receptors. physiology.org For instance, it was shown to stimulate growth hormone and gonadotropin-II release from goldfish pituitary fragments, albeit with a smaller response compared to the full NPY molecule. nih.gov In other systems, it displayed weak partial agonism and, notably, was found to act as a competitive antagonist of NPY in rat cardiac ventricular membranes. physiology.orgnih.gov These early findings highlighted the fragment's potential as a tool to dissect the complex pharmacology of the NPY system.
Neuropeptide Y (18-36) Ligand-Receptor Interactions and Functional Profile
Affinity and Selectivity for Neuropeptide Y2 Receptors
Neuropeptide Y (18-36) exhibits a notable affinity and selectivity for the Neuropeptide Y2 (Y2) receptor subtype. The Y2 receptor, unlike other NPY receptors, can bind to significantly truncated versions of NPY without a substantial loss of affinity. frontiersin.org Studies have demonstrated that NPY (18-36) binds to the Y2 receptor with nanomolar affinity. frontiersin.org For example, one study reported an IC50 value of 0.25 nM for NPY (18-36) at the Y2 receptor. limes-institut-bonn.de This high affinity for the Y2 receptor, in contrast to its much lower affinity for other subtypes, establishes NPY (18-36) as a Y2-selective ligand. guidetopharmacology.orglimes-institut-bonn.de However, it is important to note that while C-terminal fragments like NPY (18-36) are useful for distinguishing between Y1 and Y2 receptors, they are not exclusively selective for Y2 receptors as they can also activate Y5 receptors at similar concentrations. guidetopharmacology.org
The binding characteristics of NPY (18-36) can vary across species. For instance, the affinity of truncated porcine NPY fragments, including NPY (18-36), was found to be significantly lower for the Y2 receptors in rainbow trout compared to mammalian and chicken Y2 receptors. nih.gov This suggests that the ability of the Y2 receptor to bind truncated fragments is a feature that is particularly prominent in mammals and chickens. nih.gov
| Ligand | Receptor Subtype | Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| Neuropeptide Y (18-36) | Y2 | 0.25 nM (IC50) | limes-institut-bonn.de |
| Neuropeptide Y (18-36) (porcine) | Y2 (cardiac) | 158 nM (IC50), 140 nM (Ki) | medchemexpress.com |
Interactions with Other Neuropeptide Y Receptor Subtypes (e.g., Y1, Y5)
The interaction of Neuropeptide Y (18-36) with other NPY receptor subtypes, particularly Y1 and Y5, is significantly weaker compared to its affinity for the Y2 receptor. N-terminally truncated analogs like NPY (18-36) demonstrate only micromolar affinities for the Y1 receptor. frontiersin.org For example, a study reported an IC50 of 2.7 µM for NPY (18-36) at the Y1 receptor, highlighting its poor binding to this subtype. limes-institut-bonn.de
While primarily selective for Y2 receptors, C-terminal fragments of NPY, including NPY (18-36), can also activate Y5 receptors with potencies similar to those for Y2 receptors. guidetopharmacology.org This cross-reactivity indicates that while useful for distinguishing Y1 and Y2 receptors, NPY (18-36) is not entirely specific for the Y2 subtype. guidetopharmacology.org The Y5 receptor agonist NPY(3-36) also shows affinity for the Y2 receptor, further illustrating the overlap in ligand recognition between these two subtypes. pnas.org
| Ligand | Receptor Subtype | Affinity (IC50) | Reference |
|---|---|---|---|
| Neuropeptide Y (18-36) | Y1 | 2.7 µM | limes-institut-bonn.de |
| NPY C-terminal fragments (general) | Y5 | Similar to Y2 activation | guidetopharmacology.org |
Mechanisms of Antagonism and Partial Agonism at NPY Receptors
Neuropeptide Y (18-36) exhibits a complex functional profile, acting as both a partial agonist and a competitive antagonist depending on the specific receptor subtype and cellular context. physiology.org In some systems, it behaves as a partial agonist, eliciting a submaximal response compared to the full agonist NPY. physiology.org For example, it stimulates the release of growth hormone and gonadotropin-II, but to a lesser extent than NPY. nih.gov
Conversely, NPY (18-36) has been identified as a competitive antagonist at NPY receptors in rat cardiac ventricular membranes. nih.gov In this context, it inhibits the binding of radiolabeled NPY and can shift the dose-response curve of NPY's inhibition of adenylate cyclase to the right, a characteristic of competitive antagonism. nih.gov Specifically, NPY (18-36) was shown to have an IC50 of 158 nM and a Ki of 140 nM for inhibiting NPY binding to cardiac ventricular membranes. medchemexpress.com Its ability to act as a weak partial agonist also allows it to function as an antagonist; for instance, it was shown to antagonize NPY-stimulated Ca2+ mobilization in HEL cells with a KB affinity value of 297 nM. physiology.org
The dual nature of NPY (18-36) as a partial agonist and antagonist underscores the intricate mechanisms of ligand-receptor interactions within the NPY system and highlights its utility in characterizing the functional roles of different NPY receptor subtypes.
Molecular and Cellular Mechanisms of Action of Neuropeptide Y 18 36
G-Protein Coupled Receptor Signaling Pathways
The binding of NPY (18-36) to the Y2 receptor triggers conformational changes in the receptor, leading to the activation of its associated Gi/o protein. This activation results in the dissociation of the G-protein into its Gαi/o and Gβγ subunits, both of which can interact with downstream effector molecules to mediate the cellular response. frontiersin.orgnih.gov
Modulation of Adenylyl Cyclase Activity and Cyclic AMP Accumulation
A primary and well-established signaling pathway for Y2 receptors involves the inhibition of adenylyl cyclase. frontiersin.orgphysiology.org The Gαi subunit, upon activation by the NPY (18-36)-bound Y2 receptor, directly inhibits the activity of adenylyl cyclase. researchgate.net This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.net Consequently, activation of Y2 receptors by NPY (18-36) leads to a decrease in intracellular cAMP levels. physiology.orgnih.gov This reduction in cAMP accumulation subsequently downregulates the activity of cAMP-dependent protein kinase A (PKA). researchgate.netnih.gov In some experimental models, NPY (18-36) has been shown to act as a competitive antagonist at cardiac NPY receptors, where it can block the NPY-mediated inhibition of adenylyl cyclase activity. medchemexpress.comnih.gov
Regulation of Intracellular Calcium and Potassium Ion Channels
NPY (18-36), through Y2 receptor activation, plays a significant role in modulating ion channel activity, which is crucial for controlling neuronal excitability and transmitter release. nih.govfrontiersin.org
Calcium (Ca2+) Channels: Activation of Y2 receptors leads to the inhibition of high-voltage-activated (HVA) Ca2+ channels, particularly N-type and P/Q-type channels. nih.gov This effect is largely mediated by the Gβγ subunit of the Gi/o protein. nih.gov By inhibiting these channels, NPY (18-36) reduces the influx of Ca2+ into the presynaptic terminal, a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. pnas.orgphysiology.org Studies in rat thalamic neurons have demonstrated that the NPY2 agonist NPY (18-36) effectively mimics the NPY-induced inhibition of HVA Ca2+ currents. nih.gov
| Effector Molecule | Effect of NPY (18-36) via Y2 Receptor | Primary Mediator | Functional Outcome |
|---|---|---|---|
| Adenylyl Cyclase | Inhibition | Gαi | Decreased cAMP production frontiersin.orgresearchgate.net |
| Cyclic AMP (cAMP) | Decreased Accumulation | Gαi | Reduced PKA activity nih.gov |
| High-Voltage-Activated Ca2+ Channels (N-type, P/Q-type) | Inhibition | Gβγ | Reduced Ca2+ influx nih.gov |
| G-protein-coupled Inwardly Rectifying K+ (GIRK) Channels | Variable/Context-Dependent (often no direct effect) | Gβγ | Context-dependent modulation of membrane potential nih.gov |
Interaction with Specific Intracellular Kinase Cascades (e.g., MAPK, PKC, PKA)
The signaling pathways initiated by NPY (18-36) extend to several intracellular kinase cascades that regulate long-term cellular processes like gene expression and cell growth.
Mitogen-Activated Protein Kinase (MAPK): Activation of Y2 receptors can stimulate the MAPK pathway, also known as the extracellular signal-regulated kinase (ERK) pathway. nih.govkarger.com This can occur through the Gβγ subunits, which can activate upstream components of the MAPK cascade. nih.gov In some cell types, Y2 receptor activation has been linked to lipid accumulation via the MAPK pathway. karger.com
Protein Kinase C (PKC): While Y1 and Y5 receptors are more directly linked to PKC activation through phospholipase C (PLC), Y2 receptor signaling can also intersect with this pathway. nih.govkarger.compnas.org For instance, NPY-mediated mitogenesis in vascular smooth muscle cells involves PKC activation, which converges on the ERK1/2 signaling cascade. nih.gov In neonatal cardiomyocytes, however, the Y2-selective agonist NPY(13-36) did not synergize with phenylephrine (B352888) for MAPK activation, a process dependent on PKC. pnas.org
Protein Kinase A (PKA): As a direct consequence of inhibiting adenylyl cyclase and reducing cAMP levels, NPY (18-36) leads to decreased PKA activity. researchgate.netnih.gov This is a central mechanism of its inhibitory actions, as PKA is involved in phosphorylating numerous proteins, including ion channels and transcription factors. nih.gov
| Kinase Cascade | Effect of NPY (18-36) via Y2 Receptor | Associated Upstream Signal |
|---|---|---|
| MAPK/ERK | Activation (context-dependent) | Gβγ subunits nih.govkarger.com |
| PKC | Modulation (often indirect) | Crosstalk with other pathways nih.govpnas.org |
| PKA | Inhibition | Decreased cAMP researchgate.netnih.gov |
Influence on Neurotransmitter and Neuropeptide Release
A primary physiological function of NPY (18-36) acting on Y2 receptors is the modulation of chemical messenger release from neurons and endocrine cells.
Presynaptic Autoreceptor Modulation of Neuropeptide Y Release
The Y2 receptor classically functions as a presynaptic autoreceptor. embopress.orgphysiology.orgnih.govmdpi.com This means it is located on the same presynaptic terminals that synthesize and release NPY. When NPY is released into the synaptic cleft, it can bind to these Y2 autoreceptors, initiating an inhibitory feedback loop that suppresses further NPY release. embopress.orgjneurosci.org NPY (18-36), as a selective Y2 agonist, mimics this effect, potently inhibiting the release of NPY. physiology.orgwikipedia.org This autoregulation is a critical mechanism for maintaining homeostasis and preventing excessive NPY signaling. This inhibition is mediated by the mechanisms described above, primarily the reduction of Ca2+ influx into the presynaptic terminal. physiology.orgphysiology.org
Impact on Catecholamine Secretion from Chromaffin Cells
Mechanisms Independent of Canonical NPY Receptor Binding (e.g., Nicotinic Receptor Ion Channel Blockade)
Beyond its well-characterized role as an agonist at canonical G-protein coupled NPY receptors, Neuropeptide Y (18-36) can exert physiological effects through mechanisms that are independent of this classical signaling pathway. One such non-canonical mechanism is the direct blockade of ion channels, specifically nicotinic acetylcholine (B1216132) receptors (nAChRs).
Research has shown that NPY (18-36) can modulate catecholamine secretion from chromaffin cells by directly blocking the nAChR ion channel. This action is distinct from its effects mediated by Y1 or Y2 receptors and represents a direct interaction between the peptide fragment and the ion channel protein. This blockade prevents the influx of ions that would normally occur upon acetylcholine binding to the nAChR, thereby inhibiting the downstream cellular response, such as neurotransmitter release. This mechanism highlights a broader functional capacity for NPY fragments, allowing them to modulate cellular activity through direct, non-receptor-mediated interactions with ionotropic receptors.
Neurobiological and Physiological Roles of Neuropeptide Y 18 36 in Preclinical Models and in Vitro Systems
Central Nervous System Functions
Neuropeptide Y, through its various receptors, plays a significant role in modulating neuronal excitability and synaptic plasticity. researchgate.net In the hippocampus, NPY generally has an inhibitory effect on excitatory synaptic transmission, primarily by reducing the release of glutamate (B1630785). nih.gov This neuromodulatory action is crucial for maintaining neuronal network homeostasis. nih.gov
The Y2 receptor, which is preferentially activated by NPY (18-36), is a presynaptic autoreceptor that inhibits the release of NPY and other neurotransmitters like GABA and glutamate. frontiersin.org This function suggests that Y2 receptor antagonists could enhance neurotransmitter release, thereby influencing synaptic plasticity. In the thalamus, NPY has been shown to reduce the frequency of both spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) in neurons of the reticular nucleus and ventral basal complex, an effect mediated by Y2 receptors. stanford.edu This indicates a role for Y2 receptor signaling in downregulating GABA release. stanford.edu
Furthermore, studies in the auditory midbrain have revealed that NPY signaling, likely through Y1 receptors, regulates recurrent excitation. biorxiv.org While this doesn't directly involve NPY (18-36), it highlights the broader role of the NPY system in controlling local circuit excitability. The overexpression of Y2 receptors in central presynaptic neurons has been shown to prevent the release of neurotransmitters, including glutamate, suggesting a potential therapeutic target for conditions like epilepsy. karger.com
Table 1: Effects of Neuropeptide Y (18-36) and Y2 Receptor Modulation on Neuronal Activity
| System/Model | Intervention | Observed Effect | Receptor Implicated |
|---|---|---|---|
| Thalamic Neurons (in vitro) | NPY application | Reduced frequency of sIPSCs and mIPSCs | Y2 |
| Hippocampal Neurons (in vitro) | NPY application | Inhibition of excitatory synaptic transmission | Y1, Y2 |
| Central Presynaptic Neurons | Y2 receptor overexpression | Prevention of neurotransmitter release | Y2 |
The NPY system is strongly implicated in the regulation of anxiety and stress responses. frontiersin.org Blockade of Y2 receptors has been shown to produce anxiolytic-like effects in various animal models. frontiersin.org For instance, the selective Y2 receptor antagonist BIIE0246 increased the time rats spent on the open arms of the elevated plus-maze, a classic indicator of reduced anxiety. nih.gov Similarly, Y2 receptor knockout mice exhibit a low-anxiety phenotype in tests like the elevated plus-maze and open field, suggesting that the Y2 receptor may counteract the anxiolytic effects of NPY. frontiersin.org
Brain region-specific deletion of the Y2 receptor gene in the basolateral and central amygdala also resulted in an anxiolytic phenotype. frontiersin.org However, the effects of Y2 receptor modulation can be region-dependent, as administration of the Y2 receptor agonist NPY (13-36) into the locus coeruleus produced anxiolytic effects. frontiersin.org In contrast, a study using a rat model of post-traumatic stress disorder (PTSD) found that while a Y1 receptor agonist could prevent depressive-like behavior, the Y2 receptor agonist NPY (3-36) was ineffective. mdpi.com This suggests a more complex role for Y2 receptors in mood regulation that may vary depending on the specific brain circuit and behavioral paradigm.
Table 2: Effects of Y2 Receptor Antagonism on Anxiety-Related Behaviors in Preclinical Models
| Animal Model | Intervention | Behavioral Test | Outcome |
|---|---|---|---|
| Rats | BIIE0246 (Y2 antagonist) | Elevated Plus-Maze | Anxiolytic-like effect (increased time on open arms) nih.gov |
| Mice | Y2 receptor knockout | Elevated Plus-Maze, Open Field | Low-anxiety phenotype frontiersin.org |
| Mice | Y2 receptor gene deletion in amygdala | Not specified | Anxiolytic phenotype frontiersin.org |
| Rats | NPY (13-36) (Y2 agonist) into locus coeruleus | Not specified | Anxiolytic effect frontiersin.org |
| Rat PTSD Model | NPY (3-36) (Y2 agonist) | Forced Swim Test | No prevention of depressive-like behavior mdpi.com |
Neuropeptide Y is a potent stimulator of food intake, and its receptors, particularly Y1 and Y5, are key mediators of its orexigenic effects. nih.govispub.com The Y2 receptor, however, appears to play an inhibitory role in feeding. The Y2 receptor agonist PYY(3-36) has been shown to inhibit food intake in both rodents and humans. nih.govuzh.ch This anorexigenic effect is thought to be mediated by the inhibition of NPY release from hypothalamic neurons. nih.govispub.com
Chronic activation of Y2 receptors can lead to reduced food intake (hypophagia) and transient weight loss. karger.comnih.gov Conversely, antagonism of Y2 receptors has been investigated as a potential strategy to influence energy balance, although the results are complex. In mice on a standard chow diet, a peripherally administered Y2 receptor antagonist actually increased body weight gain. frontiersin.org However, in genetically obese mice with elevated NPY levels that were fed a high-energy diet, the same antagonist reduced fat mass gain. frontiersin.org This suggests that the effect of Y2 receptor antagonism on energy homeostasis is dependent on the underlying physiological state and NPY levels. frontiersin.org
Table 3: Role of Y2 Receptor in Feeding and Energy Homeostasis
| Model/Condition | Intervention | Effect on Food Intake/Body Weight |
|---|---|---|
| Rodents and Humans | PYY(3-36) (Y2 agonist) | Inhibition of food intake nih.govuzh.ch |
| Preclinical Models | Chronic Y2 receptor activation | Hypophagia and transient weight loss karger.comnih.gov |
| Mice on Chow Diet | Peripheral Y2 antagonist | Increased body weight gain frontiersin.org |
| Obese Mice with High NPY on High-Energy Diet | Peripheral Y2 antagonist | Reduced fat mass gain frontiersin.org |
The NPY system is involved in the modulation of pain signals, with evidence pointing to both pro- and anti-nociceptive roles depending on the receptor and brain region involved. acs.orgarxiv.org Intrathecal administration of NPY has been shown to produce analgesia in animal models of neuropathic, inflammatory, and cancer-induced bone pain. arxiv.orgarxiv.orgresearchgate.net
Both Y1 and Y2 receptors appear to mediate the antinociceptive effects of NPY in the spinal cord. arxiv.orgresearchgate.net In a rat model of cancer-induced bone pain, the analgesic effect of intrathecal NPY was diminished by antagonists for both Y1 and Y2 receptors, indicating the involvement of both receptor subtypes. arxiv.org Similarly, in models of neuropathic and inflammatory pain, Y1 and Y2 receptor antagonists reversed the antiallodynic actions of exogenously delivered NPY. nih.gov The proposed mechanism for NPY's antinociceptive action involves the inhibition of excitatory neurotransmitter release from primary afferent fibers via Y2 receptors and the inhibition of Y1-positive excitatory interneurons. arxiv.org In contrast, intracerebroventricular administration of a Y2-preferring agonist did not show antinociceptive effects in certain pain models, highlighting the importance of the site of action. acs.org
Table 4: Involvement of Y2 Receptors in Nociception and Pain Processing
| Pain Model | Intervention | Effect | Receptor(s) Implicated |
|---|---|---|---|
| Cancer-Induced Bone Pain (Rat) | Intrathecal NPY + Y2 antagonist | Diminished antinociceptive effect | Y1 and Y2 arxiv.org |
| Neuropathic and Inflammatory Pain | Intrathecal NPY + Y2 antagonist | Reversal of antiallodynic action | Y1 and Y2 nih.gov |
| Acetic Acid-Induced Writhing | Intracerebroventricular Y2 agonist | No antinociceptive effect | Y2 acs.org |
| Inflammatory and Neuropathic Pain | Chemogenetic activation of dorsal horn NPY-INs | Abolished mechanical and thermal hypersensitivity | Not specified elifesciences.org |
Neuropeptide Y has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases and excitotoxicity. nih.govlu.se These protective actions are mediated through multiple pathways, including the reduction of glutamate-induced excitotoxicity, suppression of neuroinflammation, and modulation of neurotrophic factor levels. nih.govlu.se
In the context of Alzheimer's disease models, NPY has been shown to prevent cell loss induced by amyloid-beta toxicity. lu.sefrontiersin.org Interestingly, C-terminal fragments of NPY, such as those that would activate Y2 receptors, have been found to have neuroprotective effects in a transgenic mouse model of Alzheimer's disease. lu.sefrontiersin.org In models of Parkinson's disease, NPY has been shown to protect dopaminergic neurons from toxicity, an effect that is preferentially mediated by Y2 receptors and may involve the activation of the Akt and MAPK signaling pathways. nih.gov Furthermore, NPY can attenuate oxidative stress by modulating Y1 and Y2 receptors. nih.gov
Table 5: Neuroprotective Roles of NPY (18-36) and Y2 Receptor Signaling
| Disease/Toxicity Model | System | Neuroprotective Effect | Receptor(s) Implicated |
|---|---|---|---|
| Alzheimer's Disease (transgenic mouse) | In vivo | Neuroprotection | Y2 (via NPY fragments) lu.sefrontiersin.org |
| Parkinson's Disease (in vitro and in vivo) | Dopaminergic neurons | Protection from 6-OHDA toxicity | Y2 nih.gov |
| Oxidative Stress | Neuronal cultures | Attenuation of oxidative damage | Y1 and Y2 nih.gov |
| Excitotoxicity (organotypic hippocampal cultures) | In vitro | Protection against excitotoxic lesions | Not specified nih.gov |
The NPY system is recognized for its potent anticonvulsant properties, acting as an endogenous inhibitor of neuronal hyperexcitability. nih.govnih.gov NPY is thought to exert its antiepileptic effects primarily through Y2 and Y5 receptors. nih.gov The anticonvulsant action of NPY is largely attributed to its ability to inhibit glutamate release, thereby reducing network excitability. nih.gov
In animal models of epilepsy, overexpression of NPY in the brain has been shown to suppress seizures. nih.govnih.gov The anti-epileptic effect of NPY administration in human hippocampal sections can be abolished by a specific Y2 receptor antagonist, strongly implicating this receptor in seizure control. nih.gov The overexpression of Y2 receptors in presynaptic neurons has been suggested as a potential therapeutic strategy for epilepsy due to its ability to inhibit neurotransmitter release. karger.com Gene therapy approaches aimed at increasing NPY expression in the brain are being explored as a potential treatment for pharmacoresistant epilepsy. ean.orgmdpi.com
Table 6: Role of Y2 Receptors in Seizure Activity and Epileptogenesis
| Model/System | Intervention | Effect on Seizures | Receptor Implicated |
|---|---|---|---|
| Human Hippocampal Slices (in vitro) | NPY + Y2 antagonist | Abolished anti-epileptic effect of NPY | Y2 nih.gov |
| Animal Models of Epilepsy | NPY overexpression | Seizure suppression | Y2 and Y5 nih.govnih.gov |
| Presynaptic Neurons | Y2 receptor overexpression | Inhibition of neurotransmitter release | Y2 karger.com |
Peripheral System Functions
Cardiovascular System Regulation and Cardiac Function Modulation
Neuropeptide Y (18-36), a C-terminal fragment of the full-length Neuropeptide Y (NPY), plays a significant role in the peripheral cardiovascular system, primarily by acting as a selective antagonist at specific NPY receptor subtypes. In preclinical and in vitro models, its effects are often contrasted with those of the parent peptide, NPY, which is a potent vasoconstrictor and modulator of cardiac function. nih.govcore.ac.uk
In in vitro studies using rat cardiac ventricular membranes, Neuropeptide Y (18-36) has been identified as a competitive antagonist of NPY at its cardiac receptors. medchemexpress.com It inhibits the binding of radiolabeled NPY in a concentration-dependent manner. medchemexpress.com Furthermore, in these membrane preparations, Neuropeptide Y (18-36) can shift the dose-response curve for NPY's inhibition of adenylate cyclase activity, effectively counteracting the biochemical effects of the full-length peptide. medchemexpress.com This antagonistic action suggests a role in modulating the sympathetic nervous system's influence on the heart, as NPY is co-released with norepinephrine (B1679862) and contributes to cardiac regulation. nih.govjci.org
The full-length NPY peptide is known to exert complex effects on cardiac function, including influencing inotropy and action potential duration, often through the Y1 receptor. jci.org While NPY's effects on contractility are debated, with some studies showing improved inotropy and others an inhibition of sympathetic-stimulated inotropy, the blockade of these pathways is a key function of its fragments. jci.org The fragment NPY(3-36), which is structurally related to NPY(18-36) and also a Y2 receptor agonist, has been shown to have protective cardiovascular effects by stimulating neo-angiogenesis in experimental ischemia. oup.comresearchgate.net
Research Findings on NPY (18-36) in Cardiac Tissue Models
| Model System | Compound | Finding | Measurement | Value | Source |
|---|---|---|---|---|---|
| Rat Cardiac Ventricular Membranes | Neuropeptide Y (18-36) | Inhibition of 125I-NPY Binding | IC50 | 158 nM | medchemexpress.com |
| Rat Cardiac Ventricular Membranes | Neuropeptide Y (18-36) | Inhibition of 125I-NPY Binding | Ki | 140 nM | medchemexpress.com |
| Rat Cardiac Ventricular Membranes | Neuropeptide Y (18-36) | At 1 µM, completely abolished the effect of NPY (10 nM) on adenylate cyclase activity. | medchemexpress.com |
Adrenal Gland Activity and Aldosterone (B195564) Secretion
The influence of Neuropeptide Y (18-36) extends to the adrenal gland, where it participates in the modulation of steroid hormone secretion. The adrenal cortex is innervated by nerves containing NPY, and the peptide can influence the secretion of aldosterone, a key mineralocorticoid involved in blood pressure and fluid balance. oup.comnih.govmedscape.com
In vitro studies using intact rat adrenal capsular tissue have demonstrated that while full-length NPY stimulates aldosterone secretion in a dose-dependent manner, the fragment Neuropeptide Y (18-36) has a much weaker effect. oup.com This difference in activity is attributed to the receptor subtypes they preferentially target. Full-length NPY and Y1-selective agonists like [Leu³¹, Pro³⁴]NPY are potent stimulators of aldosterone release. In contrast, Neuropeptide Y (18-36), which is considered a Y2-selective agonist, shows significantly less efficacy in this model. oup.com
This suggests that the stimulatory effect of NPY on aldosterone secretion from the rat adrenal cortex is mediated primarily through the Y1 receptor subtype. The minimal impact of Neuropeptide Y (18-36) highlights the differential roles of NPY receptor subtypes in adrenal physiology. oup.com The stimulatory action of NPY on aldosterone has been proposed to be mediated by the local release of catecholamines within the adrenal tissue. oup.com
Comparative Effects of NPY Agonists on Aldosterone Secretion
| Model System | Compound | Receptor Selectivity | Observed Effect on Aldosterone Secretion | Source |
|---|---|---|---|---|
| Intact Rat Adrenal Capsular Tissue | Neuropeptide Y (NPY) | Y1, Y2, Y5 | Significant, dose-dependent stimulation | oup.com |
| Intact Rat Adrenal Capsular Tissue | [Leu³¹, Pro³⁴]NPY | Y1-selective agonist | Greater stimulatory effect than NPY(18-36) | oup.com |
| Intact Rat Adrenal Capsular Tissue | Neuropeptide Y (18-36) | Y2-selective agonist | Less potent stimulatory effect compared to NPY and Y1 agonist | oup.com |
Immunomodulatory Effects and Neuroinflammatory Responses
Neuropeptide Y and its receptors are increasingly recognized as crucial links between the nervous and immune systems, with the ability to modulate inflammation. nih.govnih.govyakhak.org NPY can be produced by immune cells themselves, including T cells, macrophages, and dendritic cells, and acts in an autocrine or paracrine fashion. nih.govyakhak.orgplos.org The immunomodulatory effects of NPY are complex and receptor-dependent, with Y1 and Y2 receptors often mediating distinct or even opposing actions. nih.govnih.gov
Neuropeptide Y (18-36) exerts its influence primarily through the Y2 receptor. Activation of Y2 receptors has been shown to have a protective effect against neuroinflammation. nih.gov For instance, in vitro studies have demonstrated that NPY can inhibit the NLRP3 inflammasome pathway in microglia through Y2 receptor activation, thereby preventing the upregulation of pro-inflammatory cytokines like IL-1β. nih.gov This suggests that Y2 receptor signaling, which can be initiated by fragments like NPY (18-36), plays a role in suppressing inflammatory responses within the central nervous system. nih.govfrontiersin.org
In contrast, the Y1 receptor is often associated with pro-inflammatory effects in certain contexts, although it can also mediate anti-inflammatory actions. nih.govaai.org The differential roles of the receptors allow for nuanced control over immune cell functions such as T-cell differentiation, cytokine secretion, and phagocytosis. frontiersin.orgaai.orgnih.gov The specific action of NPY (18-36) as a Y2 agonist points to its potential role in attenuating neuroinflammatory processes. nih.gov
Metabolic Regulation in Adipose Tissue and Related Processes
Neuropeptide Y is a powerful regulator of energy metabolism, with significant effects on adipose tissue. nih.govd-nb.info These effects are mediated through various NPY receptors expressed on adipocytes and surrounding cells, influencing processes like adipogenesis (the formation of fat cells) and lipolysis (the breakdown of stored fat). nih.govphysiology.org
The metabolic functions of NPY in peripheral tissues are largely mediated through Y1 and Y2 receptors. plos.orgnih.gov Studies in preclinical models have shown that NPY generally promotes energy storage by stimulating adipocyte differentiation and lipid accumulation while inhibiting lipolysis. nih.gov The Y2 receptor, which is activated by NPY (18-36), is implicated in these metabolic processes. Evidence suggests that NPY can influence multiple aspects of adipocyte biology, and its induction in adipose tissue during obesity points to a local regulatory role. plos.org
In addition to direct effects on white adipose tissue, the NPY system also regulates brown adipose tissue (BAT) thermogenesis. nih.govd-nb.info Central NPY signaling can inhibit sympathetic nervous system outflow to BAT, which in turn reduces thermogenesis and promotes energy conservation. nih.govd-nb.info Peripherally, NPY derived from sympathetic nerves or adipose tissue itself can act locally. nih.govphysiology.org Recent findings indicate that sympathetic NPY, acting via Y1 receptors on mural progenitor cells, is crucial for sustaining thermogenic adipocytes. physiology.org While much of the research on adipose tissue has focused on the Y1 receptor, the presence and function of Y2 receptors suggest that fragments like NPY (18-36) also contribute to the intricate local control of fat metabolism. plos.org
Advanced Methodologies for Investigating Neuropeptide Y 18 36
In Vitro Experimental Approaches
In vitro methods are fundamental for dissecting the molecular pharmacology of Neuropeptide Y (18-36). These approaches utilize cultured cells and isolated molecular components to provide a controlled environment for detailed investigation.
A diverse range of cell lines and primary cell cultures are employed to study the interactions of Neuropeptide Y (18-36) with its receptors. The choice of cell model is often dictated by the specific NPY receptor subtype being investigated and the downstream signaling pathways of interest.
PC-12 Cells: Derived from a rat adrenal medulla pheochromocytoma, PC-12 cells are a well-established model for studying neuronal differentiation and neurosecretion. wikipedia.org These cells express NPY and have been used to investigate the effects of various factors, such as nerve growth factor and dexamethasone, on NPY expression. wikipedia.orgnih.gov They also serve as a model for examining NPY's role in processes like hypoxia-induced exocytosis. wikipedia.org
HEL Cells: Human erythroleukemia (HEL) cells are another valuable tool in NPY receptor research.
Primary Cardiomyocytes: These cells, isolated directly from heart tissue, provide a physiologically relevant model for studying the cardiovascular effects of NPY and its fragments. frontiersin.org For instance, studies using neonatal rat cardiomyocytes have helped to understand how NPY can impact mitochondrial structure and energy metabolism. frontiersin.org
Chromaffin Cells: Originating from the adrenal medulla, chromaffin cells are used to investigate the role of NPY in the regulation of catecholamine secretion. Bovine adrenal chromaffin cells have been instrumental in the pharmacological characterization of the Y3 receptor, which shows a higher affinity for NPY than for Peptide YY. ispub.com
The following table summarizes key cell models used in NPY research:
Radioligand binding assays are a cornerstone for characterizing the affinity of ligands for their receptors. These assays typically involve incubating a tissue membrane preparation or whole cells with a radiolabeled ligand, such as ³H- or ¹²⁵I-labeled NPY or PYY. vliz.beacs.org The amount of radioactivity bound to the receptors is then measured.
In displacement assays, a fixed concentration of a radioligand is co-incubated with varying concentrations of an unlabeled competitor ligand, such as Neuropeptide Y (18-36). The ability of the unlabeled ligand to displace the radioligand from the receptor is quantified, allowing for the determination of its binding affinity (Ki). For example, Neuropeptide Y (18-36) has been shown to inhibit the binding of ¹²⁵I-NPY to rat cardiac ventricular membranes. nih.gov These assays are crucial for determining the receptor subtype selectivity of different NPY fragments and synthetic analogs. nih.gov
Key parameters determined from these assays include:
Kd (Dissociation Constant): A measure of the affinity of the radioligand for the receptor.
Bmax (Maximum Binding Capacity): The total number of receptors in the preparation.
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competitor that displaces 50% of the specific binding of the radioligand.
Ki (Inhibitory Constant): An estimate of the affinity of the competitor ligand for the receptor, calculated from the IC50 value.
The following table provides a summary of radioligand binding assay parameters:
Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation.
Adenylyl Cyclase Activity: NPY receptors, particularly Y1, Y2, and Y5, are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.orgmdpi.com Assays measuring forskolin-stimulated cAMP accumulation are commonly used to assess the inhibitory effect of NPY receptor agonists. uni-regensburg.denih.gov Neuropeptide Y (18-36) has been shown to have no effect on cardiac adenylyl cyclase activity on its own, but it can antagonize the inhibitory effect of NPY. nih.gov Specifically, in rat cardiac ventricular membranes, Neuropeptide Y (18-36) shifted the dose-response curve for NPY-induced inhibition of adenylyl cyclase to the right, indicating competitive antagonism. nih.gov
Calcium Mobilization: Some NPY receptors can also couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca²⁺) concentrations. uni-regensburg.denih.gov Calcium mobilization can be measured using fluorescent calcium indicators, such as Fura-2, or through aequorin-based luminescence assays. uni-regensburg.de
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. For example, a cAMP response element (CRE) can be used to drive reporter gene expression in response to changes in cAMP levels. uni-regensburg.de
Radioligand Binding and Displacement Assays
Ex Vivo Tissue Preparations
Ex vivo studies use tissues or organs that have been removed from an organism and are maintained in a viable state in the laboratory. These preparations offer a more integrated system than cell cultures, allowing for the investigation of physiological responses in a more complex environment.
In this classic pharmacological technique, an isolated organ or a strip of tissue is suspended in a temperature-controlled, oxygenated physiological salt solution. reprocell.com The contractile or relaxant responses of the tissue to the application of drugs are recorded using a force transducer.
Cardiac Ventricular Membranes: Preparations of cardiac ventricular membranes are used to study the direct effects of NPY and its fragments on cardiac tissue. nih.gov As mentioned earlier, these preparations have been instrumental in demonstrating that Neuropeptide Y (18-36) acts as a competitive antagonist at NPY receptors in the heart by inhibiting ¹²⁵I-NPY binding and antagonizing NPY-mediated inhibition of adenylyl cyclase. nih.gov
Rabbit Ear Artery: The isolated perfused rabbit ear artery is a classic model for studying vascular reactivity. nih.gov It has been used to investigate the vasoconstrictor effects of NPY and the potentiation of neurogenic vasoconstriction. nih.gov While NPY itself potentiates the vasoconstrictor response to field stimulation, studies have explored the mechanisms underlying this effect. nih.gov
This powerful technique allows for the direct measurement of the electrical activity of neurons within a thin slice of brain tissue that is kept alive in artificial cerebrospinal fluid. nih.govjneurosci.org Whole-cell patch-clamp recordings can be used to measure changes in membrane potential, firing rate, and synaptic currents in response to the application of compounds like Neuropeptide Y (18-36). nih.govfrontiersin.org
Brain slice electrophysiology has been crucial in revealing the complex roles of NPY in modulating neuronal excitability. For example, studies in hippocampal slices have shown that NPY can suppress epileptiform discharges, an effect that can be mimicked by the Y2-preferring agonist NPY(13-36). pnas.org This technique allows researchers to investigate whether Neuropeptide Y (18-36) can antagonize the effects of NPY on neuronal activity, providing insights into its potential as a modulator of synaptic transmission in various brain regions. nih.gov
Isolated Organ and Tissue Bath Studies (e.g., Cardiac Ventricular Membranes, Rabbit Ear Artery)
Preclinical Animal Model Applications
Preclinical animal models are indispensable tools for elucidating the physiological roles of Neuropeptide Y (NPY) and its fragments, including NPY(18-36). nih.gov These models, primarily involving rodents, allow for controlled investigations into the complex interactions between NPY peptides and their receptors, bridging the gap between basic and clinical research. nih.govnih.gov
Targeted Pharmacological Interventions with NPY(18-36)
NPY(18-36) is utilized in preclinical research as a selective agonist for the NPY Y2 receptor subtype. nih.gov By administering this fragment to animal models, researchers can specifically probe the functions mediated by Y2 receptors. Pharmacological interventions often involve central or peripheral administration of NPY(18-36) to observe its effects on various physiological and behavioral parameters.
For instance, studies in rats have used NPY(18-36) to explore its role in cardiovascular regulation. nih.gov When administered, it can act as a partial agonist, causing effects like the constriction of cutaneous microvasculature. nih.gov In other contexts, such as in rat cardiac ventricular membranes, NPY(18-36) has been shown to act as a competitive antagonist of NPY, inhibiting the binding of full-length NPY and consequently affecting cardiac functions. medchemexpress.com Its use has been instrumental in distinguishing the roles of different NPY receptor subtypes in various tissues. nih.gov Research in rodent models of psychiatric disorders like anxiety and depression has also utilized NPY fragments to understand the anxiolytic and antidepressant-like effects mediated by specific NPY receptors. researchgate.net
Table 1: Examples of Pharmacological Interventions with NPY(18-36) in Animal Models
| Animal Model | Intervention | Key Finding | Reference |
|---|---|---|---|
| Rat | Administration to assess cutaneous microvascular perfusion | NPY(18-36) was more effective than [D-Tyr-36]NPY in constricting cutaneous microvasculature. | nih.gov |
| Rat | Inhibition of [3H]serotonin release in the brain | NPY(18-36) was shown to be an effective partial agonist in inhibiting serotonin (B10506) release. | nih.gov |
| Rabbit | Potentiation of vasoconstriction in isolated ear artery | Demonstrated lower potency and efficacy compared to full-length NPY and [D-Tyr-36]NPY. | nih.gov |
| Rat | Binding assays on cardiac ventricular membranes | Acted as a competitive antagonist, inhibiting I-NPY binding with a Ki of 140 nM. | medchemexpress.com |
Genetically Modified Organism Models for NPY Receptor Subtype Studies
The development of genetically modified organisms, particularly knockout and transgenic mice, has been crucial for dissecting the specific functions of NPY receptor subtypes. nih.gov These models allow researchers to attribute the physiological effects of ligands like NPY(18-36) to a specific receptor in a way that is not possible in wild-type animals. nih.gov
For example, studies using NPY Y2 receptor knockout mice have been fundamental in confirming that the effects of NPY(18-36) are indeed mediated through this receptor. nih.gov When NPY(18-36) is administered to these knockout animals, the physiological or behavioral responses observed in wild-type mice are typically absent or significantly diminished. This approach has provided definitive evidence for the role of Y2 receptors in processes such as the regulation of alcohol consumption, energy homeostasis, and anxiety-like behaviors. nih.govresearchgate.net Conversely, creating transgenic models that overexpress specific NPY receptors can help elucidate the consequences of enhanced signaling through a particular pathway. utupub.fi For instance, overexpressing NPY in noradrenergic neurons in mice led to increased adiposity and impaired glucose tolerance, highlighting the role of NPY in metabolic regulation. utupub.fi
Table 2: Application of Genetically Modified Models in NPY Receptor Research
| Model Type | Genetic Modification | Purpose/Application | Reference |
|---|---|---|---|
| Knockout Mouse | Deletion of the NPY Y2 receptor gene | To confirm that the physiological effects of Y2-selective agonists like NPY(18-36) are mediated specifically through the Y2 receptor. | nih.gov |
| Knockout Mouse | Deletion of the NPY gene | Investigating the role of endogenous NPY in alcohol consumption, showing that a lack of NPY can promote it. | researchgate.net |
| Transgenic Mouse | Overexpression of NPY in noradrenergic neurons | To study the long-term effects of increased NPY signaling on metabolic and cardiovascular health. | utupub.fi |
Biophysical and Structural Biology Techniques
Understanding the three-dimensional structure of NPY(18-36) and how it interacts with its receptors is fundamental to explaining its biological activity. Advanced biophysical and structural biology techniques have provided critical insights into these aspects.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. Studies using two-dimensional NMR have been applied to NPY(18-36) to analyze its secondary structure. nih.gov These investigations have revealed that the C-terminal fragment of NPY, including the (18-36) segment, adopts a distinct α-helical conformation in solution. nih.gov This helical structure is considered a key prerequisite for the high-affinity binding of the fragment to the Y2 receptor. nih.gov The appropriate positioning of the side chains of the C-terminal dipeptide within this helical structure is crucial for its biological activity. nih.gov
Receptor Crystallography and Cryo-EM for Ligand-Bound Structures of NPY Receptors
Recent breakthroughs in structural biology, particularly in X-ray crystallography and cryogenic electron microscopy (cryo-EM), have provided high-resolution structures of NPY receptors. nih.govguidetopharmacology.org While a structure of a receptor bound specifically to NPY(18-36) may not be available, cryo-EM structures of the Y1 and Y2 receptors in complex with full-length NPY have been determined. nih.govnih.gov
These structures reveal critical details about ligand recognition. For the Y1 receptor, both the N-terminus and the C-terminal α-helix of NPY engage with the receptor's extracellular loops and transmembrane core, respectively. nih.govresearchgate.net In contrast, for the Y2 receptor, the N-terminus of NPY does not form extensive interactions, highlighting why C-terminal fragments like NPY(18-36) and NPY(3-36) can retain high affinity and act as selective agonists for this subtype. researchgate.net The structures show that the C-terminal pentapeptide (residues 32-36) binds deep within the receptor's transmembrane pocket, a feature essential for binding to all NPY receptors. nih.gov These structural insights provide a molecular basis for the subtype selectivity of NPY fragments and guide the design of novel therapeutic agents. nih.govrcsb.org
Table 3: Structural Biology Findings for NPY Receptor-Ligand Interactions
| Technique | Receptor/Ligand | Key Structural Insight | Reference |
|---|---|---|---|
| NMR Spectroscopy | NPY(18-36) | The fragment adopts an α-helical conformation in solution, which is critical for Y2 receptor binding. | nih.gov |
| Cryo-EM | NPY-Y1 Receptor Complex | Both the N-terminus and C-terminus of NPY interact extensively with the Y1 receptor. | nih.gov |
| Cryo-EM | NPY-Y2 Receptor Complex | Reveals a binding mode where the N-terminus of NPY has limited contact, explaining the selectivity of C-terminal fragments for Y2. | nih.govresearchgate.net |
| Cryo-EM | NPY-Y1, NPY-Y2, PP-Y4 Complexes | The C-terminal pentapeptide of the ligand inserts into a narrow cavity formed by transmembrane helices II-VII. | nih.gov |
Analytical and Bioanalytical Techniques for Fragment Detection and Quantification
The development of robust and sensitive analytical methods is essential for measuring the concentration of NPY(18-36) and other fragments in biological matrices like plasma, cerebrospinal fluid, and tissue extracts. europa.eu These techniques are vital for pharmacokinetic studies and for understanding the endogenous processing of NPY. nih.gov
Commonly employed methods include immunoassays and chromatography coupled with mass spectrometry. nih.gov
Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), use antibodies that specifically recognize the NPY(18-36) fragment. nih.gov These assays offer high specificity and are suitable for analyzing a large number of samples. nih.gov
High-Performance Liquid Chromatography (HPLC) is used to separate NPY fragments from other components in a biological sample. nih.gov Reversed-phase HPLC (RP-HPLC) has been used not only for separation but also as a tool to investigate the conformational behavior of NPY(18-36) analogs. nih.gov
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for both identifying and quantifying peptide fragments. nih.govphoenixpeptide.com This technique can distinguish between closely related NPY fragments based on their mass-to-charge ratio, making it a powerful tool for studying NPY metabolism. phoenixpeptide.com
Electrochemical Detection coupled with techniques like dielectrophoresis has also been developed for the sensitive detection of neuropeptides. One such platform demonstrated a detection limit of 10 pM for NPY(18-36). acs.org
These methods are crucial for validating the presence and concentration of NPY fragments in various biological contexts, ensuring the reliability of research findings. europa.euresearchgate.net
Future Research Directions and Emerging Concepts
Exploration of Differential Activation and Signaling Bias at Y2/Y5 Receptors
A primary focus of future research is to unravel the complexities of how NPY(18-36) interacts with its primary targets, the Y2 and Y5 receptors. While it is established that NPY(18-36) can bind to both, the concept of "signaling bias" or "functional selectivity" is an emerging area of significant interest. This theory posits that a ligand can stabilize different active conformations of a single receptor, leading to the preferential activation of specific downstream signaling pathways over others. nottingham.ac.uk
NPY(18-36) is considered a selective agonist for the Y2 receptor, but it also demonstrates activity at the Y5 receptor. pnas.orgoup.com The physiological effects of NPY are mediated by at least six G protein-coupled receptors (GPCRs), designated Y1 through Y6. physiology.org The Y2 and Y5 receptors, like other NPY receptors, are coupled to Gi proteins, which typically inhibit adenylate cyclase. pnas.orglimes-institut-bonn.de However, they can also activate other pathways, such as those involving phospholipase C and intracellular calcium mobilization. pnas.org
The differential effects of NPY and its fragments are thought to depend on which receptor subtypes are predominantly activated. frontiersin.org For instance, studies have implicated Y5 receptor activation in both stimulating food intake and decreasing brown adipose tissue temperature, effects also seen with the Y2/Y5 agonist NPY(2-36). physiology.org In contrast, selective Y2 receptor agonists did not produce the same effects, suggesting the Y5 receptor mediates these specific actions. physiology.org
Future investigations will likely employ advanced pharmacological and molecular techniques to dissect these biased signaling pathways. This includes developing cell-based assays that can simultaneously measure multiple signaling outputs (e.g., cAMP inhibition, β-arrestin recruitment, G-protein activation, and ERK phosphorylation) in response to NPY(18-36) at both Y2 and Y5 receptors. Understanding this differential activation could explain how a single peptide fragment can elicit diverse, and sometimes opposing, physiological effects, such as modulating immune cell migration and function. frontiersin.org This knowledge is critical for designing targeted therapeutics that can selectively activate desired pathways while avoiding those that may lead to unwanted side effects.
Development of Novel Neuropeptide Y (18-36) Analogs with Enhanced Selectivity or Potency
Building on a deeper understanding of receptor activation, a significant research effort is directed towards creating novel analogs of NPY(18-36). The goal is to develop molecules with superior properties, such as enhanced selectivity for a single receptor subtype (e.g., purely Y2 or Y5) or increased potency, allowing for efficacy at lower concentrations.
The development of NPY receptor-selective ligands has been a long-standing goal in the field. oup.comembopress.org N-terminally truncated fragments like NPY(18-36) have historically been crucial tools for discriminating between receptor subtypes, particularly for identifying Y2 receptors. physiology.orgnih.govuni-regensburg.de Research has shown that even larger N-terminal truncations can retain high affinity for the Y2 receptor. nih.gov
Recent advancements in peptide chemistry and structural biology are accelerating the design of new analogs. For example, a novel cyclic analog of NPY was developed that demonstrated 40-fold greater selectivity for Y2 receptors compared to other Y2-selective peptides and was also more potent than NPY itself. nih.gov Such highly selective agonists are invaluable for probing the specific functions of Y2 receptors in the nervous system. nih.gov
Future strategies may involve:
Structure-Based Design: Utilizing high-resolution crystal structures of NPY receptors to computationally model and design analogs that fit precisely into the ligand-binding pocket of a specific receptor subtype. researchgate.netnih.gov
Peptide Stapling and Cyclization: Introducing chemical braces or cyclizing the peptide to lock it into a specific conformation that is optimal for binding to one receptor over another, as seen with the development of a potent cyclic Y2 agonist. nih.gov
Amino Acid Substitution: Systematically replacing amino acids within the NPY(18-36) sequence to identify key residues that determine receptor selectivity and potency. nih.gov
The development of these next-generation analogs will not only provide more precise tools for basic research but also holds therapeutic potential. For instance, a highly selective Y2 receptor agonist could be developed to modulate neurotransmitter release without affecting the cardiovascular or feeding-related pathways mediated by other Y receptors. embopress.orgmdpi.com
Table 1: Examples of NPY Analogs and Their Receptor Selectivity
| Analog Name | Target Receptor(s) | Key Characteristic | Reference(s) |
| NPY(18-36) | Y2-selective | C-terminal fragment, classic Y2 agonist. | oup.com |
| [Leu31,Pro34]NPY | Y1-selective | Y1 agonist with poor affinity for Y2. | oup.comoup.com |
| NPY(3-36) | Y2/Y5 agonist | N-terminally truncated, full Y2 agonist. | pnas.orgoup.com |
| [D-Trp32]NPY | Y5-selective | Highly selective and potent Y5 agonist. | nih.gov |
| Cyclic NPY analog | Y2-selective | More potent and selective than linear fragments. | nih.gov |
Systems Biology Approaches to Elucidate NPY(18-36) Network Interactions
To fully comprehend the biological significance of NPY(18-36), research is moving beyond single-pathway analyses to embrace systems biology. This holistic approach integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the complex interaction networks in which NPY(18-36) participates. nsf.govnih.govnd.edu
The introduction of transcriptomics and proteomics has been particularly helpful in exploring the mechanisms of neuropeptides at a network level. nih.govmdpi.com For instance, by analyzing changes in gene and protein expression following NPY(18-36) administration in specific tissues or cell types, researchers can identify entire pathways and cellular processes that are modulated. This can reveal previously unknown functions and connections.
Future systems biology studies on NPY(18-36) could involve:
Integrated Multi-Omics Analysis: Simultaneously profiling the transcriptome and proteome of cells or tissues in response to NPY(18-36) stimulation. biorxiv.org This can uncover post-transcriptional regulatory mechanisms and provide a more complete picture of the cellular response. mdpi.com
Computational Network Inference: Using algorithms to analyze omics data and predict causal relationships and interaction networks. nsf.gov This can help identify key "hub" genes or proteins that are central to the NPY(18-36) response and may represent novel therapeutic targets.
Dynamic Modeling: Creating computational models that simulate the behavior of NPY(18-36)-related networks over time, allowing for predictions of how the system will respond to various stimuli or perturbations. nih.gov
These approaches can be applied to understand how NPY(18-36) influences complex processes like immune modulation, neuroinflammation, and energy homeostasis, where intricate networks of cellular and molecular interactions are at play. frontiersin.orgmdpi.com For example, a systems approach could elucidate how NPY(18-36) signaling in hypothalamic neurons integrates with other metabolic signals to regulate the systemic energy balance.
Investigating NPY(18-36) in Under-explored Preclinical Disease Models
While NPY's role in feeding, anxiety, and epilepsy is well-documented, the specific functions of NPY(18-36) in other pathological conditions remain relatively under-explored. mdpi.comresearchgate.net Future research will likely test the therapeutic potential and pathological involvement of NPY(18-36) in a broader range of preclinical disease models.
Emerging areas of interest include:
Neuroinflammation and Neurodegeneration: NPY has known anti-inflammatory and neuroprotective effects. mdpi.comlu.se Investigating the specific role of Y2/Y5 receptor activation by NPY(18-36) in models of diseases like Parkinson's, Alzheimer's, or multiple sclerosis could uncover new therapeutic strategies. lu.senih.gov For example, NPY is known to suppress inflammatory processes resulting from glial cell activation. lu.se
Bone Metabolism: The NPY system is involved in regulating bone homeostasis, with Y2 receptors implicated in protecting against stress-induced bone loss. researchgate.netnih.gov Preclinical models of osteoporosis or fracture healing could be used to determine if NPY(18-36) or its analogs can promote bone formation or reduce bone resorption. researchgate.netnih.gov
Tendon Repair and Calcification: Recent studies have identified NPY as a player in tendon healing. nih.gov Investigating NPY(18-36) in models of tendinopathy could clarify its role in tissue repair and whether it contributes to pathological outcomes like calcification. nih.gov
Cardiac Disease: NPY(18-36) has been identified as a competitive antagonist at NPY receptors in cardiac ventricular membranes, suggesting a role in cardiovascular regulation. medchemexpress.com Its effects could be further explored in models of congestive heart failure or cardiac hypertrophy. pnas.orgmedchemexpress.com
By expanding the scope of preclinical testing, researchers can identify new disease contexts where modulating Y2 and/or Y5 receptors with NPY(18-36) or its next-generation analogs could provide therapeutic benefits. This exploration is crucial for translating basic science discoveries into novel clinical applications.
Q & A
Q. How can conflicting results between in vitro and in vivo NPY (18-36) studies be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
